

Application Notes and Protocols for the Synthesis of Rohitukine Derivatives

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Compound of Interest

Compound Name: *Rohitukine*

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This document provides detailed protocols and application notes for the synthesis of **Rohitukine** and its clinically relevant derivatives, such as Flavopiridol and IIIM-290. These compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and have significant potential in cancer therapy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction to Rohitukine and its Derivatives

Rohitukine is a chromone alkaloid first isolated from *Amoora rohituka* and later found in higher concentrations in *Dysoxylum binectariferum*.[\[5\]](#) It serves as a crucial scaffold for the development of potent CDK inhibitors. Notably, medicinal chemistry efforts have led to the discovery of promising anticancer clinical candidates, including Flavopiridol, Riviciclib, and IIIM-290. These derivatives have demonstrated significant efficacy against various cancer cell lines by targeting the ATP-binding pocket of protein kinases, with a particular selectivity for CDK9/T1. This document outlines the total synthesis of **Rohitukine** and the semi-synthetic preparation of its derivatives.

Synthetic Protocols

Total Synthesis of Rohitukine

The total synthesis of **Rohitukine** can be achieved through a multi-step process, commencing with readily available starting materials. A key step in this synthesis is the asymmetric reduction to establish the desired stereochemistry of the piperidine ring.

Experimental Protocol:

- Synthesis of Olefin Derivative (7): An acid-catalyzed condensation of 1,3,5-trimethoxybenzene (5) with N-methyl piperidone (6) in acetic acid yields the olefin derivative (7). This reaction typically proceeds with a high yield of 94%.
- Hydroboration-Oxidation to form Arylpiperidinol (rac-8): The olefin (7) undergoes hydroboration using borane (BH_3), followed by oxidation with hydrogen peroxide (H_2O_2), to produce the racemic arylpiperidinol (rac-8) in a 72% yield.
- Swern Oxidation to Arylpiperidone (rac-9): The racemic alcohol (rac-8) is then oxidized using Swern oxidation to afford the arylpiperidone (rac-9) with a 72% yield.
- Resolution of Enantiomers: The enantiomers of rac-9, (R)-9a and (S)-9b, are separated via resolution with (+)-dibenzoyl-d-tartaric acid.
- Asymmetric Reduction to Chiral Alcohol: The key chiral intermediate, (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, is obtained through the diastereoselective reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride. This step is highly efficient, yielding over 90% with $\geq 99.5\%$ diastereomeric excess, and does not require chromatographic purification.
- Formation of Dimethoxy-chromone (+)-15a: The resulting hydroxy acetophenone intermediate is reacted with ethyl acetate and sodium metal to form a diketone intermediate. This is then treated with concentrated HCl to afford the dimethoxy-chromone (+)-15a in 65% yield.
- Final Synthesis of **Rohitukine** (+)-1a: Treatment of the dimethoxy-chromone (+)-15a with pyridine hydrochloride yields **Rohitukine** (+)-1a with a 65% yield.

Semi-synthesis of IIIM-290 from Rohitukine

IIIM-290, an orally active CDK inhibitor, can be synthesized from natural **Rohitukine**.

Experimental Protocol:

- Claisen-Schmidt Condensation: A Claisen-Schmidt condensation of **Rohitukine** (+)-1a with 2,6-dichloro benzaldehyde (16) is performed to afford IIIM-290 (+)-4a. This reaction proceeds with a high yield of 90%.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity of **Rohitukine** derivatives.

Table 1: Reaction Yields for the Total Synthesis of **Rohitukine** and Semi-synthesis of Derivatives.

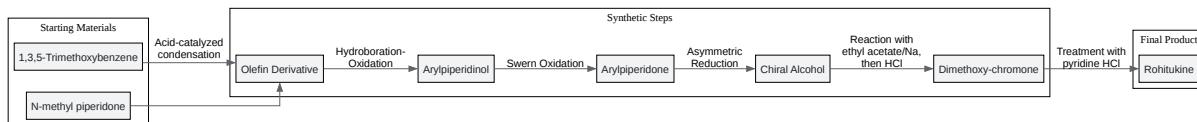
Step	Product	Yield (%)
Acid-catalyzed condensation of 1,3,5-trimethoxybenzene and N-methyl piperidone	Olefin derivative (7)	94%
Hydroboration-oxidation of olefin (7)	Arylpiperidinol (rac-8)	72%
Swern oxidation of arylpiperidinol (rac-8)	Arylpiperidone (rac-9)	72%
Asymmetric reduction of (+)-(R)-arylpiperidone	Chiral alcohol	>90%
Formation of dimethoxy-chromone (+)-15a	Dimethoxy-chromone	65%
Final conversion to Rohitukine (+)-1a	Rohitukine	65%
Claisen-Schmidt condensation of Rohitukine with 2,6-dichloro benzaldehyde	IIIM-290 (+)-4a	90%

Table 2: Biological Activity of **Rohitukine** Derivatives.

Compound	Target	IC ₅₀ (nM)	Cell Line	GI ₅₀ (μM)
IIIM-290	Cdk-9/T1	1.9	Molt-4/MIAPaCa-2	< 1.0
Flavopiridol	CDK1, 2, 4	-	Various cancer cells	-
P-276-00	CDK4-D1, CDK1-B, CDK9-T1	-	Various cancer cells	-

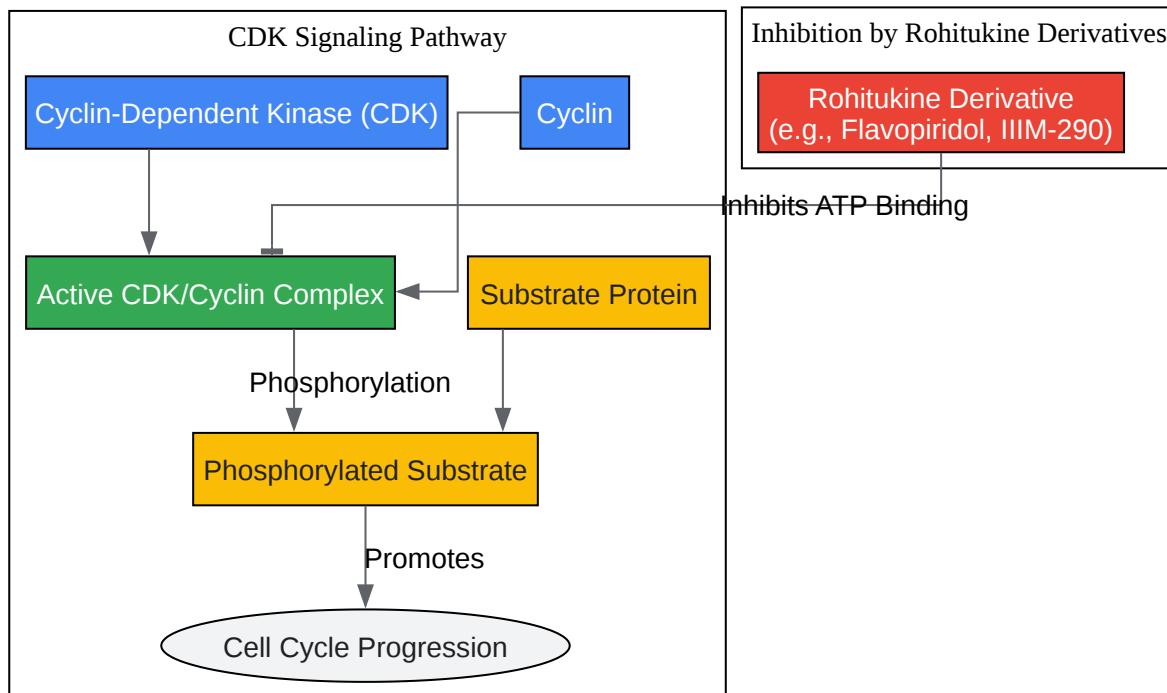
Visualization of a Key Synthetic Workflow and a Signaling Pathway

The following diagrams illustrate the total synthesis workflow for **Rohitukine** and the general mechanism of CDK inhibition.



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Total Synthesis Workflow of **Rohitukine**.



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Mechanism of CDK Inhibition by **Rohitukine** Derivatives.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. pubs.acs.org [pubs.acs.org]

- 4. ijesrc.com [ijesrc.com]
- 5. researchgate.net [researchgate.net]
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